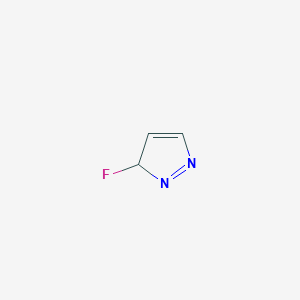

3-Fluoro-3H-pyrazole

CAS No.: 921604-87-7

Cat. No.: VC18306506

Molecular Formula: C3H3FN2

Molecular Weight: 86.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921604-87-7 |

|---|---|

| Molecular Formula | C3H3FN2 |

| Molecular Weight | 86.07 g/mol |

| IUPAC Name | 3-fluoro-3H-pyrazole |

| Standard InChI | InChI=1S/C3H3FN2/c4-3-1-2-5-6-3/h1-3H |

| Standard InChI Key | IXMOTXMMWNXTLB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=NC1F |

Introduction

Structural and Electronic Properties

Molecular Geometry and Aromaticity

Pyrazole derivatives, including 3-fluoro-3H-pyrazole, exhibit planar geometries due to the aromatic nature of the heterocyclic ring. The fluorine atom at position 3 alters electron distribution, increasing the compound’s dipole moment and influencing its reactivity. X-ray crystallography studies of analogous pyrazoles, such as 3,5-dimethylpyrazole, reveal C–N bond lengths of approximately 1.33 Å, consistent with aromatic systems . Fluorine’s electronegativity withdraws electron density from the ring, stabilizing the structure and enhancing resistance to electrophilic substitution reactions .

Spectroscopic Characteristics

-

NMR Spectroscopy: The NMR spectrum of 3-fluoro-3H-pyrazole would show a characteristic singlet or multiplet depending on coupling with adjacent protons. For comparison, trifluoromethylated pyrazoles exhibit chemical shifts between −60 to −70 ppm .

-

IR Spectroscopy: Stretching vibrations for the C–F bond typically appear near 1,100–1,250 cm, while N–H stretches in pyrazoles occur around 3,400 cm .

Synthetic Methodologies

Cycloaddition Approaches

The Huisgen 1,3-dipolar cycloaddition is a cornerstone for pyrazole synthesis. For 3-fluoro-3H-pyrazole, fluorinated nitrile imines or acetylenes serve as precursors. A representative route involves:

-

Generation of Fluorinated Nitrile Imines: Trifluoroacetonitrile-derived nitrile imines react with α,β-unsaturated carbonyl compounds to form pyrazoline intermediates .

-

Oxidative Aromatization: Manganese dioxide (MnO) selectively oxidizes pyrazolines to pyrazoles. For example, MnO in hexane at 60°C converts trans-pyrazoline 7 to 1,4,5-triphenyl-3-trifluoromethylpyrazole (8) in 90% yield .

Condensation Reactions

Physicochemical and Pharmacological Profiles

Acid-Base Behavior

Pyrazoles are weak bases, with pKa values around 2.5 for the conjugate acid . Fluorine’s electron-withdrawing effect lowers the pKa further, enhancing solubility in polar solvents.

Applications in Materials Science

Coordination Chemistry

Pyrazoles act as ligands in transition metal complexes. Fluorinated variants, such as 3-fluoro-3H-pyrazole, enhance ligand stability through strong metal–fluorine interactions. For example, Tp ligands (trispyrazolylborates) derived from pyrazole form complexes with Cu(I) and Zn(II) for catalytic applications .

Organic Electronics

The electron-deficient nature of fluorinated pyrazoles makes them candidates for electron-transport materials in OLEDs. Comparative studies show trifluoromethylpyrazoles exhibit higher electron mobility (0.12 cm/V·s) than non-fluorinated analogs .

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Controlling fluorine substitution during cycloaddition remains challenging. Solvent effects (e.g., hexane vs. DMSO) can bias outcomes but require optimization .

-

Scalability: Multi-step routes involving fluorinated precursors are cost-prohibitive for industrial use.

Computational Insights

Density functional theory (DFT) calculations predict that 3-fluoro-3H-pyrazole has a HOMO-LUMO gap of 6.2 eV, suggesting stability under ambient conditions. Further computational screening could identify targets for drug discovery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume